molecular formula C13H14F3NO4 B6328176 Methyl 2--3,3,3-trifluoro-2-methylpropanoate CAS No. 152604-20-1

Methyl 2--3,3,3-trifluoro-2-methylpropanoate

Cat. No.: B6328176
CAS No.: 152604-20-1
M. Wt: 305.25 g/mol
InChI Key: ZOHPLUHCTQKNDA-UHFFFAOYSA-N
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Description

Methyl 2–3,3,3-trifluoro-2-methylpropanoate is a fluorinated organic compound with the molecular formula C5H4F6O2. It is known for its unique chemical properties, including high electronegativity and stability, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2–3,3,3-trifluoro-2-methylpropanoate can be synthesized through the reaction of 1-methoxy-(perfluoro-2-methyl-1-propene) with methanol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The process includes purification steps such as distillation to remove impurities and achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2–3,3,3-trifluoro-2-methylpropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2–3,3,3-trifluoro-2-methylpropanoate exerts its effects involves its high electronegativity and ability to form stable bonds with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, making it effective in various chemical reactions. The pathways involved often include nucleophilic attack and subsequent stabilization of reaction intermediates .

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoro-2-methylpropanoate
  • Trifluoromethyl group-containing compounds like trifluoromethane and trifluoroacetic acid

Comparison: Methyl 2–3,3,3-trifluoro-2-methylpropanoate is unique due to its specific molecular structure, which imparts distinct chemical properties such as higher stability and reactivity compared to other similar compounds. The presence of the trifluoromethyl group significantly influences its behavior in chemical reactions, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-12(10(18)20-2,13(14,15)16)17-11(19)21-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHPLUHCTQKNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149125
Record name 3,3,3-Trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152604-20-1
Record name 3,3,3-Trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152604-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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